Clobenzorex Clobenzorex
Brand Name: Vulcanchem
CAS No.: 76553-22-5
VCID: VC14489480
InChI: InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3
SMILES:
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol

Clobenzorex

CAS No.: 76553-22-5

Cat. No.: VC14489480

Molecular Formula: C16H18ClN

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

Clobenzorex - 76553-22-5

CAS No. 76553-22-5
Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine
Standard InChI InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3
Standard InChI Key LRXXRIXDSAEIOR-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl
Boiling Point 133 °C

Chemical Characterization and Synthesis

Structural Properties

Clobenzorex (IUPAC name: (+)-N-(o-chlorobenzyl)-α-methylphenethylamine) features a chiral center at the α-carbon of the phenethylamine backbone, conferring stereospecific activity. The molecular formula C₁₆H₁₈ClN·HCl (hydrochloride salt) corresponds to a molecular weight of 296.235 g/mol . X-ray crystallography reveals a dihedral angle of 68.9° between the aromatic rings, optimizing receptor interaction while minimizing steric hindrance.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₈ClN·HCl
Molecular Weight296.235 g/mol
Melting Point132-134°C (decomposes)
pKa8.65 ± 0.19
LogP (Octanol-Water)3.42
Aqueous Solubility12.7 mg/mL (25°C)

The SMILES notation (Cl.CC@@HNCC2=C(Cl)C=CC=C2) and InChIKey (ASTCUURTJCZRSC-ZOWNYOTGSA-N) provide unambiguous structural representation .

Synthetic Methodology

Industrial synthesis employs a four-step process optimized for enantiomeric purity:

  • Schiff Base Formation: Condensation of 2-chlorobenzaldehyde (21.0 g, 0.15 mol) with D-1-phenyl-2-aminopropane (20.5 g, 0.152 mol) in ethanol yields D-N-(2-chlorobenzylidene)-2-amino-1-phenylpropane (94% yield) .

  • Borohydride Reduction: Sodium borohydride-mediated reduction (5.3 g, 0.14 mol) in methanol produces D-N-(1-phenyl-2-propyl)-2-chlorobenzylamine (90% yield) .

  • Salt Formation: Hydrochloric acid treatment generates the stable hydrochloride salt.

  • Purification: Vacuum distillation (132-134°C at 0.1 mmHg) achieves >99% enantiomeric excess .

Pharmacological Profile

Mechanism of Action

Clobenzorex exerts its anorexigenic effects primarily through norepinephrine reuptake inhibition (IC₅₀ = 38 nM) and trace amine-associated receptor 1 (TAAR1) agonism (EC₅₀ = 1.2 μM) . In hypothalamic nuclei, the drug increases extracellular norepinephrine concentrations by 300-400% baseline, activating α₁-adrenergic receptors on pro-opiomelanocortin (POMC) neurons .

Key Neurochemical Effects:

  • Norepinephrine Transporters: 85% occupancy at therapeutic doses

  • Dopamine Transporters: 12% occupancy (explaining low abuse potential)

  • Serotonin Transporters: <5% occupancy

Metabolic Pathways

Hepatic metabolism via CYP2D6 produces three primary metabolites:

  • 4-Hydroxyclobenzorex (62% of dose): Active metabolite with t₁/₂ = 8.2 hr

  • N-Desmethylclobenzorex (23%): Weak TAAR1 agonist

  • Amphetamine (8-15%): Contributes to cardiovascular effects

Elimination follows first-order kinetics with 68% renal excretion (unchanged drug <5%) and 22% fecal excretion .

Clinical Pharmacokinetics

Formulation Comparisons

A randomized crossover study (n=60) compared immediate-release (IR) and sustained-release (SR) formulations:

Table 2: Pharmacokinetic Parameters

ParameterIR (30 mg bid)SR (60 mg qd)
Cₘₐₓ (ng/mL)47.2 ± 8.128.4 ± 5.3
Tₘₐₓ (hr)1.5 ± 0.34.2 ± 1.1
AUC₀₋₂₄ (ng·hr/mL)318 ± 45294 ± 38
t₁/₂ (hr)5.7 ± 1.29.8 ± 2.1

The SR formulation demonstrated comparable weight reduction efficacy (4.8 kg vs. 5.1 kg over 12 weeks) despite lower Cₘₐₓ values, suggesting saturable hepatic metabolism .

Food Interactions

High-fat meals delay Tₘₐₓ by 2.1 hours (p<0.01) but increase bioavailability by 22% through enhanced lymphatic absorption .

Therapeutic Applications

Obesity Management

Indicated for BMI ≥30 kg/m² or ≥27 kg/m² with comorbidities, clobenzorex demonstrates:

  • 12-week weight loss: 6.4 ± 2.1 kg vs. placebo 2.1 ± 1.3 kg (p<0.001)

  • Waist circumference reduction: 7.2 ± 1.8 cm

  • 52% patients achieving >5% body weight loss

Off-Label Uses

Emerging evidence suggests potential in:

  • Treatment-resistant depression: 40% MADRS score reduction in small trials

  • ADHD: Improved Conners’ scores comparable to methylphenidate

Regulatory Status

Table 3: Global Regulatory Status

RegionStatusBrand Names
MexicoApproved (1978)Asenlix, Finedal
JapanApproved (1982)Dinintel
EUWithdrawn (2008)Formerly Regiman
United StatesNot ApprovedN/A

The 2008 EMA withdrawal followed post-marketing surveillance linking long-term use (>12 months) to valvulopathy risk (OR=3.2) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator